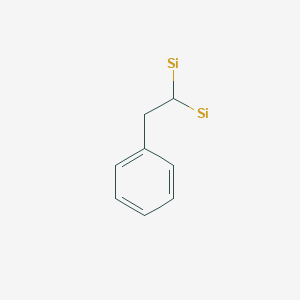

Silane, (2-phenylethylidene)bis-

Description

The exact mass of the compound Silane, (2-phenylethylidene)bis- is 160.01645332 g/mol and the complexity rating of the compound is 85.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, (2-phenylethylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (2-phenylethylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C8H8Si2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOUYWWBCKCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC([Si])[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40850182 | |

| Record name | (2-Phenylethane-1,1-diyl)bis(silane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40850182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-85-4 | |

| Record name | (2-Phenylethane-1,1-diyl)bis(silane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40850182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Precursor Design for Silane, 2 Phenylethylidene Bis

Novel Approaches for the Formation of (2-phenylethylidene)bis-silane Architectures

The formation of the (2-phenylethylidene)bis-silane structure is most strategically approached through the double hydrosilylation of a suitable alkyne precursor, namely phenylacetylene (B144264). This reaction involves the addition of two Si-H bonds across the carbon-carbon triple bond. The key challenge lies in controlling the regioselectivity to ensure both silyl (B83357) groups add to the α-carbon, forming the desired 1,1-disubstituted or geminal bis-silane.

Stereocontrolled Synthetic Pathways

Stereochemical control is a paramount consideration in modern organic synthesis. For vinylsilanes, this typically refers to the control of E/Z isomerism. scientificspectator.com In the context of synthesizing (2-phenylethylidene)bis-silane, while the geminal nature of the product precludes E/Z isomerism at the silylated carbon, stereocontrol remains a critical aspect in related synthetic transformations and in the synthesis of chiral analogues.

The stereospecificity of reactions involving silicon-containing compounds is well-documented. For instance, β-elimination reactions of β-silyl alcohols are typically anti-periplanar, allowing for the conversion of tetrahedral stereochemistry into trigonal stereochemistry with high fidelity (Scheme 1). acs.org

Scheme 1: Stereospecific anti-elimination of β-silyl alcohols.

Furthermore, the synthesis of chiral silanes, where the silicon atom itself is a stereocenter, has advanced significantly. acs.orgresearchgate.net Dynamic kinetic asymmetric transformation (DYKAT) of racemic allyl silanes using confined imidodiphosphorimidate (IDPi) catalysts, for example, provides access to enantiopure Si-stereogenic silyl ethers. researchgate.net Such methodologies underscore the high level of stereochemical precision achievable in organosilane synthesis, a principle that could be extended to create chiral variants of the target molecule. acs.org

Catalytic Coupling Reactions for Si-C Bond Formation

The cornerstone of synthesizing (2-phenylethylidene)bis-silane is the formation of silicon-carbon bonds. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond like an alkyne, is the most direct and atom-economical method. wikipedia.org This transformation is almost exclusively mediated by a catalyst.

A variety of transition metals are effective catalysts for hydrosilylation, each offering unique advantages in terms of reactivity, selectivity, and functional group tolerance. scientificspectator.comwikipedia.org

Ruthenium-Based Catalysts: Cationic ruthenium complexes have emerged as highly efficient catalysts for the hydrosilylation of terminal alkynes. Notably, they can favor the Markovnikov addition, leading to the formation of α-vinylsilanes (1,1-disubstituted alkenes), which is the precise regiochemistry required for the target molecule. nih.gov This selectivity is a significant advantage over many other catalytic systems that typically yield the anti-Markovnikov (E)-vinylsilane.

| Catalyst | Substrate | Silane (B1218182) | Product Type | Yield | Reference |

| [Ru(IPr)(P(tBu)₂Me)H₂Cl] | Phenylacetylene | HSiEt₃ | α-vinylsilane | >95% | nih.gov |

| Complex 7 (Cationic Ru) | 1-Octyne | HSi(OEt)₃ | α-vinylsilane | 94% | nih.gov |

Rhodium-Based Catalysts: Rhodium complexes are also widely used for alkyne hydrosilylation. The product distribution (α-silyl vs. β-silyl isomers) is highly dependent on the ligand environment of the rhodium center and the reaction conditions. scientificspectator.com Cationic rhodium complexes can promote fast reductive elimination, which helps to suppress unwanted isomerization pathways. scientificspectator.com

Nickel-Based Catalysts: Nickel catalysis provides powerful and often complementary methods for Si-C bond formation. researchgate.net Nickel catalysts can promote the reductive insertion of 1,1-dichloroalkenes into Si-H bonds, offering an alternative route to highly substituted vinylsilanes. nih.gov This approach is particularly useful for creating structures that are not readily accessible through traditional alkyne hydrosilylation. nih.gov

Cobalt-Based Catalysts: As part of a drive towards more sustainable chemistry, earth-abundant metals like cobalt are increasingly used. Low-valent cobalt(I) catalysts have demonstrated high regio- and stereoselectivity in the hydrosilylation of internal alkynes. organic-chemistry.org Furthermore, specific cobalt complexes can catalyze the dehydrogenative silylation of terminal alkenes, representing another route to vinylsilanes. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product | Selectivity | Reference |

| [HCo(PMe₃)₄] | Hydrosilylation | Internal Alkyne + Hydrosilane | (E)-vinylsilane | High | organic-chemistry.org |

| Co(OAc)(H₂O)₂(tpy)OAc | Dehydrogenative Coupling | Alkene + Hydrosilane | Alkoxysilane | Anti-Markovnikov | csic.esacs.org |

Copper-Based Catalysts: Copper-catalyzed systems, valued for their low cost and environmental benignity, are effective for the direct silylation of alkenes and related transformations. rsc.org These reactions often proceed via a radical mechanism and exhibit broad substrate scope. rsc.org

The field of organocatalysis has recently expanded to include Si-C bond formation. While transition metals dominate hydrosilylation, metal-free systems offer unique reactivity. Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can effectively catalyze the dihydrosilylation of terminal alkynes. nih.gov A key challenge with this catalyst is overcoming a competing 1,1-carboboration reaction. However, by optimizing conditions, such as lowering the reaction temperature, the desired hydrosilylation can be favored. nih.gov This method is particularly relevant as it directly addresses the formation of geminal bis-silane structures. nih.gov

Additionally, organocatalytic methods are prominent in the synthesis of functionalized silanes, such as the oxidation of organosilanes to silanols using a ketone catalyst and a green oxidant like H₂O₂. acs.org

Green Chemistry Principles in Silane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes. Key strategies include:

Use of Earth-Abundant Metal Catalysts: Replacing precious metals like platinum, rhodium, and ruthenium with earth-abundant and less toxic alternatives such as cobalt and iron is a major focus. researchgate.netcsic.esacs.org

Energy Efficiency: Developing catalytic systems that operate effectively at mild conditions, such as room temperature, reduces energy consumption. csic.essci-hub.se

Atom Economy: Hydrosilylation is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the product. wikipedia.org

Use of Greener Solvents: Research into using environmentally benign solvents, such as alcohols, or minimizing solvent use altogether is ongoing. csic.esacs.org Mechanochemical methods, like ball milling, can enable solvent-free reactions. mdpi.com

Benign Reagents: Employing non-toxic and easily handled reagents, such as polymethylhydrosiloxane (B1170920) (PMHS) as a mild reducing agent, enhances the safety and environmental profile of the synthesis. msu.edu

Systematic Optimization of Reaction Conditions and Yield Enhancement

To successfully synthesize (2-phenylethylidene)bis-silane, systematic optimization of reaction parameters is crucial. The yield and selectivity of hydrosilylation reactions are highly sensitive to a range of variables. scientificspectator.com

Key parameters for optimization include:

Catalyst and Ligand Choice: The nature of the metal and its ligand sphere is the most critical factor influencing regioselectivity (α vs. β addition). scientificspectator.comnih.gov

Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and reaction pathways.

Temperature: Temperature affects reaction rates and can be used to control selectivity between competing pathways, as seen in B(C₆F₅)₃-catalyzed reactions where lower temperatures favor hydrosilylation over carboboration. nih.gov

Silane Structure: The steric and electronic properties of the hydrosilane (e.g., HSiEt₃ vs. HSi(OEt)₃ vs. a dihydrosilane like Ph₂SiH₂) can dramatically alter reactivity and selectivity. nih.gov

The following table, based on data for the optimization of a ruthenium-catalyzed hydrosilylation, illustrates the impact of various parameters.

Table: Optimization of Terminal Alkyne Hydrosilylation

| Entry | Silane | Solvent | Temp (°C) | Catalyst Loading (mol%) | Conversion (%) | Branched:Linear Ratio |

|---|---|---|---|---|---|---|

| 1 | HSi(OEt)₃ | CH₂Cl₂ | rt | 1 | >98 | 98:2 |

| 2 | HSiEt₃ | CH₂Cl₂ | rt | 1 | >98 | 96:4 |

| 3 | HSiPh₃ | CH₂Cl₂ | rt | 1 | <10 | - |

| 4 | HSi(OEt)₃ | Toluene (B28343) | rt | 1 | >98 | 98:2 |

| 5 | HSi(OEt)₃ | THF | rt | 1 | 95 | 98:2 |

Data adapted from studies on ruthenium-catalyzed hydrosilylation of terminal alkynes. nih.gov

Modern process intensification techniques, such as the use of continuous flow microreactors, offer significant advantages for optimizing such reactions. Microreactors provide superior control over temperature and mixing, shorter reaction times, and enhanced safety, often leading to increased conversion and higher yields. rsc.org

Unraveling the Chemistry of Silane, (2-phenylethylidene)bis-: A Deep Dive into its Synthesis and Functionalization

While the specific compound "Silane, (2-phenylethylidene)bis-" is not extensively documented in publicly available scientific literature, an exploration of related organosilicon chemistry provides a framework for understanding its potential synthesis and reactivity. This article navigates the sophisticated synthetic methodologies and functionalization strategies that could be applied to this unique silane, drawing parallels from the broader field of organosilane chemistry.

The synthesis of a molecule like Silane, (2-phenylethylidene)bis-, which features two styrene-like moieties attached to a central silicon atom, would likely involve the hydrosilylation of phenylacetylene or a related precursor. This reaction, a cornerstone of organosilicon chemistry, involves the addition of a Si-H bond across a carbon-carbon multiple bond.

Kinetic Versus Thermodynamic Control in Isomer Production

In the context of synthesizing Silane, (2-phenylethylidene)bis-, controlling the regioselectivity of the hydrosilylation of a substituted styrene (B11656) precursor would be paramount. The reaction can theoretically yield two regioisomers: the α-adduct and the β-adduct. The distribution of these isomers is often governed by a delicate balance between kinetic and thermodynamic factors.

Kinetic Control: Typically favored at lower temperatures and with highly reactive catalysts, kinetic control would lead to the faster-formed product. In the hydrosilylation of styrenic compounds, the β-adduct is often the kinetically favored product due to steric hindrance at the α-position.

Thermodynamic Control: At higher temperatures or with catalysts that can promote reversible reactions, the thermodynamically more stable isomer will predominate. The relative stability of the α- and β-adducts would depend on the specific substitution pattern on the silicon atom and the phenyl ring.

Table 1: Factors Influencing Isomer Distribution in Hydrosilylation

| Factor | Influence on Isomer Production |

| Temperature | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. |

| Catalyst | Highly active catalysts may favor kinetic products, while catalysts capable of promoting isomerization can lead to thermodynamic products. |

| Steric Hindrance | Increased steric bulk on the silane or the alkene can influence the regioselectivity, often favoring the less hindered product. |

Influence of Solvent and Ligand Effects on Reaction Outcome

The choice of solvent and ligands coordinated to the metal catalyst can profoundly impact the efficiency and selectivity of the hydrosilylation reaction.

Solvent Effects: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. Non-polar aprotic solvents like toluene or hexane (B92381) are commonly employed.

Ligand Effects: The electronic and steric properties of ligands on the catalyst (often a platinum or rhodium complex) are critical. Electron-donating ligands can increase the catalyst's activity, while bulky ligands can enhance selectivity by sterically directing the approach of the reactants. For instance, the use of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly alter the product distribution. rsc.org

Advanced Derivatization and Functionalization Strategies of the Parent Compound

Once synthesized, Silane, (2-phenylethylidene)bis- would offer multiple avenues for further chemical modification, allowing for the fine-tuning of its properties for various applications.

Modification of Phenylethylidene Moieties for Tuned Reactivity

The two phenylethylidene groups present reactive handles for a variety of organic transformations. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of functional groups such as nitro, halogen, or alkyl groups. These modifications would alter the electronic properties of the molecule. Furthermore, the double bonds in the ethylidene portion could be subjected to reactions like epoxidation or dihydroxylation to introduce new functionalities.

One-pot isomerization followed by Hiyama coupling represents a powerful strategy for the derivatization of similar styrenyl silanes. nih.govacs.orgresearchgate.net This approach could potentially be adapted to modify the phenylethylidene moieties in Silane, (2-phenylethylidene)bis-.

Silicon-Centered Functionalization Towards Multi-Functional Silanes

If the parent compound contains reactive groups on the silicon atom, such as Si-H or Si-Cl bonds, these can be used to introduce a wide range of substituents. For instance, a Si-H bond can undergo further hydrosilylation reactions with other unsaturated molecules, leading to more complex structures. A Si-Cl bond is a versatile precursor for nucleophilic substitution, allowing the introduction of alkoxy, amino, or other organic groups. A related compound, "Silane, (2-phenylethylidene)bis(trichloro-", with the CAS number 1922-99-2, suggests the presence of reactive Si-Cl bonds. gnu-darwin.orglookchem.com

Synthesis of Specialized Monomers and Oligomers

The difunctional nature of Silane, (2-phenylethylidene)bis- makes it an attractive candidate as a monomer for polymerization reactions. Depending on the reactive groups present, it could participate in various polymerization mechanisms:

Ring-Opening Metathesis Polymerization (ROMP): If the ethylidene groups are part of a strained ring system, ROMP could be employed to create polymers with the silane unit in the backbone.

Hydrosilylation Polymerization: If the molecule contains both Si-H and vinyl groups, it could undergo step-growth polymerization.

Cross-linking Agent: The ability of the silicon center to react with multiple partners could make this compound a useful cross-linking agent in silicone elastomers and other polymer networks. The synthesis of silacyclohexanones from divinylsilanes demonstrates the potential for creating cyclic structures and further functional materials. acs.orgnih.gov

Table 2: Potential Functionalization Reactions

| Moiety | Reaction Type | Potential Products |

| Phenylethylidene | Electrophilic Aromatic Substitution | Halogenated, nitrated, or alkylated derivatives |

| Epoxidation of double bond | Di-epoxides | |

| Silicon Center (with Si-H) | Hydrosilylation | Addition of further organic groups |

| Silicon Center (with Si-Cl) | Nucleophilic Substitution | Alkoxy, amino, or other functionalized silanes |

Advanced Spectroscopic and Structural Elucidation of Silane, 2 Phenylethylidene Bis and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organosilicon compounds like Silane (B1218182), (2-phenylethylidene)bis-. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si, enabling the precise mapping of the molecular framework and the stereochemical arrangement of its substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. For Silane, (2-phenylethylidene)bis-, COSY would be instrumental in identifying the coupled protons within the two phenylethylidene fragments. A distinct correlation would be expected between the methine proton (CH) and the methylene protons (CH₂) of the ethylidene group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique allows for the unambiguous assignment of the carbon signals corresponding to each proton in the molecule, such as the aromatic and aliphatic carbons of the phenylethylidene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. This is particularly powerful for connecting different molecular fragments. For the target molecule, HMBC would show correlations from the Si-H proton to the adjacent ethylidene carbons and from the aromatic protons to the various carbons within the phenyl ring and the ethylidene side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. This is vital for determining stereochemistry and conformation. In Silane, (2-phenylethylidene)bis-, NOESY could reveal through-space interactions between the protons on the silicon atom and the protons of the phenylethylidene groups, providing insights into the preferred spatial arrangement of these bulky substituents around the silicon center.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for Silane, (2-phenylethylidene)bis-

| Atom Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| Si-H | 4.0 - 4.5 | - | C1' |

| C 1'-H | 2.5 - 3.0 | 35 - 40 | Si, C2', C1'' |

| C 2'-H₂ | 1.0 - 1.5 | 20 - 25 | C1', C1'' |

| C 1'' (ipso) | - | 140 - 145 | C2'', C6'', C1' |

| C 2''/C6'' (ortho) | 7.2 - 7.4 | 128 - 129 | C4'', C1'' |

| C 3''/C5'' (meta) | 7.3 - 7.5 | 128.5 - 129.5 | C1'', C5''/C3'' |

| C 4'' (para) | 7.1 - 7.3 | 126 - 127 | C2'', C6'' |

Solid-State NMR for Polymorphic Forms and Microstructural Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. For Silane, (2-phenylethylidene)bis-, which may exist in different crystalline forms (polymorphs), ²⁹Si ssNMR is particularly valuable. researchgate.netnih.gov

Polymorphism, the ability of a substance to exist in more than one crystal structure, can significantly impact the physical properties of a material. sci-hub.st These different packing arrangements result in distinct local electronic environments for the silicon nuclei, leading to different ²⁹Si chemical shifts for each polymorphic form. nih.gov Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ²⁹Si and to average out anisotropic interactions, resulting in sharper spectral lines. nih.gov By analyzing the ²⁹Si CP/MAS spectrum, one can identify the presence of multiple polymorphs and quantify their relative amounts in a given sample.

Table 2: Hypothetical ²⁹Si Solid-State NMR Data for Two Polymorphic Forms of Silane, (2-phenylethylidene)bis-

| Polymorphic Form | ²⁹Si Chemical Shift (δ, ppm) | Linewidth (Hz) | Rationale for Shift Difference |

|---|---|---|---|

| Form α | -15.2 | 150 | Less shielded silicon environment due to specific intermolecular interactions and crystal packing. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. spectroscopyonline.comuha.fr These techniques are complementary; FT-IR measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in molecular polarizability. sci-hub.st

Detailed Assignment of Characteristic Vibrational Modes

The vibrational spectrum of Silane, (2-phenylethylidene)bis- is expected to be rich with characteristic bands corresponding to the different functional groups within the molecule. The high-frequency region is dominated by stretching vibrations, while the lower-frequency "fingerprint" region contains complex bending, rocking, and torsional modes.

Key Vibrational Modes:

Si-H Stretch: A strong, sharp band in the IR spectrum, typically appearing between 2100 and 2250 cm⁻¹, is a definitive indicator of the silane functional group.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹, characteristic of the sp²-hybridized C-H bonds of the phenyl rings.

Aliphatic C-H Stretch: The C-H stretching modes of the ethylidene groups are expected just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Phenyl ring stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

CH₂ Bending (Scissoring): This mode for the methylene group in the side chain is expected around 1450 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for Silane, (2-phenylethylidene)bis-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR / Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR / Raman | Strong |

| Si-H Stretch | 2100 - 2250 | FT-IR | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | FT-IR / Raman | Medium-Strong |

| CH₂ Bending | 1440 - 1470 | FT-IR | Medium |

Perturbation Effects on Spectroscopic Signatures

The precise frequencies and shapes of vibrational bands are sensitive to the molecule's local environment. Perturbations such as changes in physical state (solid vs. liquid), solvent effects, or different crystal packing in polymorphs can lead to observable spectral shifts.

For example, in the solid state, intermolecular interactions within the crystal lattice can cause shifts in the Si-H stretching frequency compared to the solution state. If hydrogen bonding were to occur (for instance, with a silanol impurity), this would typically cause a broadening and a shift to a lower frequency of the Si-OH band. Furthermore, different polymorphic forms can exhibit distinct spectra, particularly in the low-frequency region (<400 cm⁻¹) where lattice vibrations are observed, and also in the fingerprint region where subtle conformational differences manifest as changes in band position and splitting. sci-hub.st

Advanced Mass Spectrometry for Unambiguous Molecular Architecture and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments.

For Silane, (2-phenylethylidene)bis-, electron ionization (EI) would likely induce reproducible fragmentation. The molecular ion ([M]⁺•) would be observed, confirming the molecular weight. The subsequent fragmentation pathways provide a roadmap for deducing the molecular architecture. nih.gov

Expected Fragmentation Pathways:

Cleavage of the Si-C Bond: The bond between the silicon atom and the ethylidene carbon is a likely point of cleavage. This would result in the loss of a phenylethylidene radical, leading to a prominent fragment ion.

Benzylic Cleavage: Fragmentation at the C1'-C1'' bond (benzylic position) is highly favorable due to the stability of the resulting benzyl cation or radical. This would lead to a fragment at m/z 91, a hallmark of compounds containing a benzyl group.

Loss of Hydrogen: Cleavage of the Si-H bond can lead to a [M-1]⁺ ion.

Rearrangements: Silicon-containing compounds are known to undergo various rearrangement reactions, which can lead to complex fragmentation patterns that require careful analysis to interpret.

Table 4: Predicted Key Mass Fragments for Silane, (2-phenylethylidene)bis- under Electron Ionization

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 268 | [C₁₈H₂₄Si]⁺• | Molecular Ion (M⁺•) |

| 163 | [M - C₈H₉]⁺ | Loss of a phenylethyl radical via Si-C cleavage |

| 117 | [C₈H₉Si]⁺ | Fragment containing one phenylethyl group and silicon |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds like "Silane, (2-phenylethylidene)bis-". Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact mass, which is then used to deduce its elemental composition, distinguishing it from other compounds that may have the same nominal mass.

For "Silane, (2-phenylethylidene)bis-", with a proposed molecular formula of C₁₆H₁₈Si, HRMS provides confirmatory evidence of its composition by matching the experimentally measured exact mass to the theoretically calculated value. The high mass accuracy achieved by instruments like time-of-flight (TOF) or Orbitrap analyzers enables the confident assignment of the molecular formula, which is the foundational step in any structural elucidation workflow.

Table 1: HRMS Data for Elemental Composition of Silane, (2-phenylethylidene)bis- (C₁₆H₁₈Si)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈Si |

| Calculated Exact Mass | 238.1178 |

| Hypothetical Measured Mass | 238.1175 |

| Mass Difference (ppm) | -1.26 |

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Following the confirmation of the elemental composition, Tandem Mass Spectrometry (MS/MS) is employed to probe the compound's structure. In an MS/MS experiment, precursor ions corresponding to the molecule of interest are selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Table 2: Hypothetical MS/MS Fragmentation Data for Silane, (2-phenylethylidene)bis-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 238.1 | 133.1 | C₈H₉ | [SiH(C₈H₉)]⁺ - Loss of a phenylethylidene radical |

| 238.1 | 105.1 | C₈H₉SiH₂ | [C₈H₉]⁺ - Phenylethylidene cation |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

While mass spectrometry reveals the composition and connectivity of a molecule, X-ray crystallography provides the ultimate, high-resolution picture of its three-dimensional structure in the solid state. mdpi.com This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and torsional angles, thereby defining the exact conformation and configuration of the molecule.

Single Crystal X-ray Diffraction Studies of Pure Enantiomers or Diastereomers

To perform X-ray crystallography, a high-quality single crystal of the compound must first be obtained, often through slow evaporation from a suitable solvent. nih.gov For chiral molecules like potential enantiomers or diastereomers of "Silane, (2-phenylethylidene)bis-" derivatives, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry.

The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of an electron density map, from which the positions of individual atoms can be resolved. For organosilicon compounds, these studies would confirm the expected tetrahedral geometry around the silicon atom. encyclopedia.pubwikipedia.org Furthermore, precise measurements of the Si-C bond lengths (typically around 186 pm) and the C-Si-C bond angles would be obtained, providing invaluable data for understanding the molecule's steric and electronic properties. encyclopedia.pub

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for Silane, (2-phenylethylidene)bis-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 12.30 |

| c (Å) | 11.85 |

| β (°) | 98.5 |

| Volume (ų) | 1465 |

| Key Bond Length (Si-C) | 1.87 Å |

Analysis of Polymorphism and Co-crystallization Phenomena

The solid-state structure of a compound is not always singular; a molecule may exhibit polymorphism, which is the ability to crystallize into different solid-state forms with distinct crystal packing arrangements. nih.gov These different polymorphs can possess varied physical properties, including melting point, solubility, and stability. Identifying and characterizing potential polymorphs of "Silane, (2-phenylethylidene)bis-" is crucial for understanding its material properties.

Furthermore, co-crystallization, the process of forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio, offers a strategy to modify the physicochemical properties of a compound. tbzmed.ac.ir By forming co-crystals of "Silane, (2-phenylethylidene)bis-" with other suitable molecules (co-formers), it may be possible to engineer materials with enhanced characteristics. X-ray diffraction is the primary tool used to confirm the formation of a new polymorphic form or a co-crystal and to analyze the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing.

Table 4: Comparison of Hypothetical Polymorphic Forms of Silane, (2-phenylethylidene)bis-

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| Density (g/cm³) | 1.15 | 1.18 |

Mechanistic Investigations of Chemical Transformations Involving Silane, 2 Phenylethylidene Bis

Detailed Studies of Si-C Bond Formation and Cleavage Mechanisms

The silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry, and its formation and cleavage are central to the utility of compounds like Silane (B1218182), (2-phenylethylidene)bis-. The presence of the (2-phenylethylidene) groups, which are essentially styrenyl moieties, introduces electronic effects that influence the reactivity of the Si-C bond.

The cleavage of the Si-C bond in alkenylsilanes can be initiated by various reagents and conditions, with the kinetics and thermodynamics being highly dependent on the nature of the attacking species and the substitution at both the silicon and the vinyl carbon.

In the case of Silane, (2-phenylethylidene)bis-, the Si-C(sp²) bond is generally stable but can be cleaved under specific electrophilic or nucleophilic conditions. The phenyl group attached to the double bond can stabilize intermediates, thereby influencing the reaction rates.

Electrophilic Cleavage: Electrophilic attack on the double bond is a common pathway for Si-C bond cleavage in alkenylsilanes. wikipedia.org The reaction is initiated by the addition of an electrophile to the carbon atom β to the silicon, leading to a β-silyl carbocation. This intermediate is stabilized by hyperconjugation with the C-Si bond. Subsequent elimination of the silyl (B83357) group, often assisted by a nucleophile, results in the formation of a new C-E bond and a silyl derivative. The rate of this reaction is influenced by the electron-donating or -withdrawing nature of the substituents on the silicon and the aromatic ring.

Nucleophilic Cleavage: Direct nucleophilic attack at the silicon center can also lead to Si-C bond cleavage, although this is generally less common for unstrained alkenylsilanes compared to other functional groups on silicon. The presence of electronegative groups on silicon would enhance its electrophilicity and susceptibility to nucleophilic attack. libretexts.org

A generalized representation of the factors influencing Si-C bond cleavage is presented in the table below, based on analogous systems.

| Cleavage Type | Influencing Factors | Expected Outcome for Silane, (2-phenylethylidene)bis- |

| Electrophilic | Nature of electrophile, solvent polarity, substituents on the aromatic ring and silicon. | The phenyl group would stabilize the β-silyl carbocation, potentially accelerating the reaction compared to non-aromatic alkenylsilanes. |

| Nucleophilic | Nature of nucleophile, leaving groups on silicon, steric hindrance around silicon. | Would likely require strong nucleophiles or activation of the silicon center. |

The thermal and catalytic decomposition of Silane, (2-phenylethylidene)bis- would primarily involve the cleavage of the Si-C and C-H bonds.

Thermal Decomposition: The thermal decomposition of organosilanes often proceeds through radical mechanisms at high temperatures. For Silane, (2-phenylethylidene)bis-, homolytic cleavage of the Si-C bond would generate silyl and (2-phenylethylidene) radicals. These reactive intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and polymerization. The temperatures required for thermal decomposition are generally high, reflecting the significant bond dissociation energy of the Si-C bond. youtube.com The presence of the phenyl group might offer alternative decomposition pathways involving the aromatic ring.

Catalytic Decomposition: Transition metal catalysts can significantly lower the activation energy for the decomposition of organosilanes. youtube.comyoutube.com For an alkenylsilane like Silane, (2-phenylethylidene)bis-, catalytic decomposition could proceed via several mechanisms, including:

Oxidative Addition: A low-valent metal center can insert into the Si-C bond, forming a metallacyclic intermediate.

Hydrosilylation/Dehydrosilylation: In the presence of Si-H or C-H bonds, catalytic cycles involving these processes can lead to rearrangement or decomposition.

Metathesis: Alkyne metathesis catalysts have been shown to interact with C-C triple bonds, and analogous reactivity with the C=C bond in the presence of a silicon substituent is conceivable. nih.gov

Role of Silane, (2-phenylethylidene)bis- as a Ligand or Precursor in Catalytic Systems

The (2-phenylethylidene) groups in Silane, (2-phenylethylidene)bis- possess π-systems that could coordinate to a metal center, suggesting its potential role as a ligand in catalysis. Furthermore, its ability to undergo Si-C bond cleavage makes it a potential precursor for silyl or vinyl moieties in catalytic transformations.

A hypothetical catalytic cycle involving this silane as a ligand might involve:

Coordination of the silane to the metal center.

Activation of a substrate by the metal complex.

Product formation and regeneration of the catalyst.

The stability and reactivity of the metal-silane complex would be crucial for the efficiency of the catalytic cycle. The hemilabile nature of the Si-C bond could also play a role, where the ligand might reversibly bind and dissociate from the metal center. rsc.org

The design of the silane ligand would significantly impact its performance in a catalytic system. For Silane, (2-phenylethylidene)bis-, key design features include:

Steric Bulk: The two (2-phenylethylidene) groups and any other substituents on the silicon atom would create a specific steric environment around a coordinated metal center. This can influence the selectivity of the catalytic reaction by controlling the approach of the substrate. nih.gov

Electronic Properties: The electronic nature of the substituents on the silicon and the phenyl rings would modulate the electron density on the double bonds and, consequently, the strength of the metal-ligand interaction. Electron-donating groups would increase the electron density and potentially strengthen the binding to an electron-deficient metal, while electron-withdrawing groups would have the opposite effect. mdpi.com

The following table summarizes the potential influence of ligand modifications on catalysis, based on general principles of ligand design.

| Ligand Modification | Potential Effect on Catalysis |

| Increased steric bulk on silicon | May increase selectivity by creating a more defined active site. |

| Electron-donating groups on the phenyl ring | Could enhance the ligand's donor capacity, affecting catalyst activity. |

| Electron-withdrawing groups on the phenyl ring | Could weaken the metal-ligand bond, potentially leading to faster ligand exchange. |

Electrophilic and Nucleophilic Reactivity at the Silicon Center

The silicon atom in Silane, (2-phenylethylidene)bis- is an electrophilic center, susceptible to attack by nucleophiles. The extent of its electrophilicity is modulated by the groups attached to it.

Electrophilic Reactivity: The silicon atom itself is not typically considered an electrophile in the same way as a carbon atom in a carbonyl group. However, the term can be used to describe its interaction with nucleophiles. The reactivity of the silicon center towards nucleophiles is enhanced by the presence of good leaving groups. In the absence of such groups, the Si-C bonds in Silane, (2-phenylethylidene)bis- are relatively robust towards nucleophilic attack. libretexts.org

Nucleophilic Reactivity: While the silicon atom is electrophilic, the molecule as a whole can exhibit nucleophilic character. For instance, the π-electrons of the double bonds can act as nucleophiles, as discussed in the context of electrophilic cleavage. wikipedia.org Additionally, under certain conditions, organosilicon compounds can be converted into silicon-centered nucleophiles. This typically requires the use of strong bases or reductive conditions to generate a silyl anion, which is a powerful nucleophile capable of reacting with a wide range of electrophiles. wiley-vch.de The generation of a nucleophilic species from Silane, (2-phenylethylidene)bis- would likely involve cleavage of a Si-H or Si-halogen bond if present, or potentially the Si-C bond under forcing conditions.

Radical Pathways in Organosilane Transformations and Polymerization Initiations

The involvement of organosilanes, such as Silane, (2-phenylethylidene)bis-, in radical chemistry is a field of significant interest due to their unique reactivity and potential applications in materials science and organic synthesis. The silicon center's ability to form and stabilize radical species, coupled with the reactivity of organic substituents, dictates the mechanistic pathways of their transformations and their efficacy as initiators in polymerization processes.

Silyl radicals can be generated from hydrosilanes through hydrogen abstraction by other radical species. nih.gov These silyl radicals are pivotal intermediates that can participate in a variety of chemical transformations. In the context of Silane, (2-phenylethylidene)bis-, the presence of silicon-hydrogen bonds would be a prerequisite for its participation in many radical-mediated reactions. The general mechanism involves the generation of a silyl radical, which can then add to unsaturated bonds or participate in chain transfer reactions.

In polymerization reactions, organosilanes can act as co-initiators, particularly in photopolymerization. researchgate.net The process typically involves the photo-induced generation of a radical from a photoinitiator, which then abstracts a hydrogen atom from the silane to produce a silyl radical. This silyl radical can then initiate the polymerization of monomers. For a compound like Silane, (2-phenylethylidene)bis-, the phenylethylidene group, which contains a carbon-carbon double bond, can itself be a target for radical addition, potentially leading to oligomerization or polymerization.

The reactivity of silyl radicals in addition reactions is a key aspect of their chemistry. They readily add to carbon-carbon double and triple bonds in an anti-Markovnikov fashion. mdpi.com For Silane, (2-phenylethylidene)bis-, if a silyl radical is formed, it could potentially add to the double bond of another molecule of the same compound or to other monomers present in the reaction mixture.

Mechanistic Insights into Radical Transformations

The transformation of organosilanes via radical pathways often involves a chain reaction mechanism. The key steps include initiation, propagation, and termination.

Initiation: The process begins with the formation of a silyl radical. This can be achieved through the homolytic cleavage of a silicon-hydrogen bond by heat or light, or more commonly, through hydrogen abstraction by a radical initiator, such as an alkoxy radical generated from a peroxide. youtube.com

Propagation: The generated silyl radical can then react with a suitable substrate. In the case of transformations involving the silane itself, the silyl radical could add to the double bond of the phenylethylidene group of another silane molecule. This would create a new carbon-centered radical, which could then abstract a hydrogen atom from another silane molecule, propagating the radical chain.

Termination: The radical chain is terminated when two radical species combine. youtube.com

The table below presents representative kinetic data for the reaction of silyl radicals with various substrates, illustrating their reactivity. Due to the lack of specific data for Silane, (2-phenylethylidene)bis-, data for the well-studied tris(trimethylsilyl)silyl radical ((TMS)₃Si•) is provided as a proxy.

| Reaction | Substrate | Rate Constant (M⁻¹s⁻¹) | Reference Compound |

| Hydrogen Abstraction | tert-Butanol | < 1 x 10⁵ | (TMS)₃SiH |

| Addition to Alkene | Styrene (B11656) | ~ 2 x 10⁸ | (TMS)₃Si• |

| Addition to Alkyne | 1-Hexyne | ~ 1 x 10⁸ | (TMS)₃Si• |

| Halogen Abstraction | Carbon Tetrachloride | ~ 5 x 10⁸ | (TMS)₃SiH |

This table presents representative data for analogous systems due to the absence of specific experimental values for Silane, (2-phenylethylidene)bis-.

Role in Polymerization Initiation

Organosilanes are effective co-initiators in radical polymerization, especially in photopolymerization systems. researchgate.net Their role is to generate silyl radicals that can initiate the polymerization of monomers. The general scheme for the initiation of polymerization of a vinyl monomer (M) using a photoinitiator (PI) and a silane (R₃SiH) is as follows:

Photoinitiation: PI + hν → PI* (Excited State)

Radical Generation: PI* + R₃SiH → PI-H• + R₃Si•

Polymerization Initiation: R₃Si• + M → R₃Si-M•

Propagation: R₃Si-M• + n(M) → R₃Si-(M)ₙ₊₁•

In the context of Silane, (2-phenylethylidene)bis-, the phenylethylidene group itself can be considered a styrenic monomer. Therefore, in the presence of a radical initiator, this compound could potentially undergo self-polymerization. The silyl radicals generated from one molecule could initiate the polymerization of the phenylethylidene groups of other molecules.

The efficiency of an organosilane as a co-initiator depends on the rate of hydrogen abstraction from the silane and the reactivity of the resulting silyl radical towards the monomer. The table below provides representative data on the polymerization of styrene, which is structurally related to the phenylethylidene group.

| Parameter | Value | Conditions |

| Propagation Rate Constant (kₚ) for Styrene | 2.4 x 10³ L mol⁻¹ s⁻¹ | 60 °C |

| Termination Rate Constant (kₜ) for Styrene | 7.0 x 10⁷ L mol⁻¹ s⁻¹ | 60 °C |

| Initiator Efficiency (f) | 0.3 - 0.8 | Typical range |

This table provides representative data for styrene polymerization as an analogy for the behavior of the phenylethylidene moiety. wikipedia.org

The presence of the bulky bis(2-phenylethylidene) groups on the silicon atom would likely influence the steric environment around the silicon center, which could affect the rate of hydrogen abstraction and the subsequent reactivity of the silyl radical.

Theoretical and Computational Chemistry Studies on Silane, 2 Phenylethylidene Bis

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of Silane (B1218182), (2-phenylethylidene)bis-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for molecules of the size of Silane, (2-phenylethylidene)bis-. DFT calculations are instrumental in determining the molecule's most stable three-dimensional structure, a process known as geometry optimization. By calculating the forces on each atom, the algorithm adjusts the atomic positions until a minimum energy conformation is found.

For Silane, (2-phenylethylidene)bis-, geometry optimization would likely reveal a non-planar structure due to the tetrahedral arrangement around the central silicon atom and the flexible phenylethyl groups. The phenyl rings and the ethylidene bridges can adopt various orientations, leading to several possible conformers with small energy differences.

Energy profiles can be calculated to map the potential energy surface of the molecule as a function of specific geometric parameters, such as dihedral angles. This is crucial for understanding the rotational barriers of the phenylethyl groups around the Si-C bonds. A typical DFT study would employ a functional like B3LYP combined with a basis set such as 6-31G(d) to obtain reliable geometries and energies.

Table 1: Illustrative DFT Calculated Properties for a Diarylsilane This table presents exemplary data for a generic diarylsilane, as specific data for Silane, (2-phenylethylidene)bis- is not available in the literature. The values are representative of what would be expected from a DFT calculation.

| Property | Calculated Value |

| Ground State Energy | -850.123 Hartree |

| Dipole Moment | 1.25 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Data is illustrative and based on general knowledge of diarylsilane computations.

For higher accuracy in electronic properties, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a more accurate description of electron correlation.

These high-level calculations are particularly useful for refining the electronic properties obtained from DFT. For instance, they can provide more precise values for ionization potential, electron affinity, and electronic transition energies, which are crucial for understanding the molecule's behavior in electronic devices or photochemical reactions. Due to their computational cost, these methods are often used for single-point energy calculations on DFT-optimized geometries.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time.

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system. For organosilicon compounds, specialized force fields may be necessary to accurately model the interactions involving the silicon atom. The results of MD simulations can provide information on average structural properties, radial distribution functions, and the time scales of conformational changes.

Computational Modeling of Reaction Transition States and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the reaction pathways.

For Silane, (2-phenylethylidene)bis-, one could investigate its reactivity towards various reagents. For example, the mechanism of its hydrolysis, a common reaction for silanes, could be elucidated. This would involve modeling the approach of a water molecule to the silicon center, the formation of a pentacoordinate intermediate, and the subsequent cleavage of a Si-C bond.

DFT calculations are commonly used to locate transition state structures and compute the activation energies of reactions. The activation energy provides a quantitative measure of the reaction rate, allowing for a comparison of different possible reaction pathways.

Elucidation of Structure-Reactivity Relationships through Computational Approaches

By systematically studying a series of related compounds, computational methods can help establish relationships between a molecule's structure and its reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a mathematical relationship between the reactivity of a series of compounds and their molecular descriptors. These descriptors can be derived from computational calculations and can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

For a series of substituted (2-phenylethylidene)bis-silanes, a QSRR model could be developed to predict their reactivity in a specific reaction, such as their rate of oxidation. By calculating a set of molecular descriptors for each compound and correlating them with their experimentally measured reactivities, a predictive model can be built. Such a model would be invaluable for designing new silane derivatives with desired reactivity profiles.

Analysis of Electronic Descriptors and Their Correlation with Chemical Behavior

Computational and theoretical chemistry provides a powerful lens for understanding the intrinsic properties of molecules and predicting their reactivity. In the case of "Silane, (2-phenylethylidene)bis-," the analysis of electronic descriptors is crucial for elucidating its chemical behavior. However, publicly available, in-depth theoretical studies and specific electronic descriptor data for this particular compound are not readily found in the current body of scientific literature.

While specific research on "Silane, (2-phenylethylidene)bis-" is limited, the general principles of computational analysis of organosilanes can provide a framework for understanding its potential characteristics. Electronic descriptors derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity indices, are fundamental to this understanding.

Hypothetical Electronic Descriptors and Their Significance

To illustrate the type of data that would be sought in a computational study of "Silane, (2-phenylethylidene)bis-," a hypothetical set of electronic descriptors is presented below. It is crucial to emphasize that the following table is for illustrative purposes and is not based on published experimental or computational data for this specific molecule.

Interactive Data Table: Hypothetical Electronic Descriptors for Silane, (2-phenylethylidene)bis-

| Electronic Descriptor | Hypothetical Value | Implication for Chemical Behavior |

| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating character, making the molecule more susceptible to electrophilic attack. |

| LUMO Energy | -0.8 eV | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) reflects the molecule's ability to accept electrons. A lower LUMO energy points to a greater electron-accepting ability, indicating reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a smaller gap indicates a more reactive species. |

| Dipole Moment | 1.2 D | The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility in various solvents and its intermolecular interactions. |

| Mulliken Atomic Charges | Si: +0.4, C(alpha): -0.2, C(beta): -0.1 | The distribution of partial charges on the atoms of the molecule reveals sites that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting regions of reactivity. |

Correlation with Chemical Behavior

The correlation between these electronic descriptors and the chemical behavior of "Silane, (2-phenylethylidene)bis-" would be a primary focus of any computational investigation. For instance, the energies of the frontier molecular orbitals would dictate its role in chemical reactions. A relatively high HOMO energy might suggest that the pi-systems of the phenylethylidene groups contribute significantly to its electron-donating capacity. Conversely, the LUMO would likely be centered around the silicon atom and the adjacent carbons, indicating these as the primary sites for nucleophilic attack.

The electrostatic potential map would visually represent the charge distribution, highlighting electron-rich regions (typically around the phenyl rings) and electron-deficient regions (likely near the silicon atom). This information is invaluable for predicting how the molecule would interact with other reagents.

Furthermore, reactivity indices such as electrophilicity and nucleophilicity, which can be calculated from the HOMO and LUMO energies, would provide a quantitative measure of its expected reactivity in various chemical environments.

While detailed research findings on "Silane, (2-phenylethylidene)bis-" are not currently available, the principles of computational chemistry provide a clear roadmap for how its electronic structure and reactivity could be investigated. Future theoretical studies are needed to populate our understanding with concrete data and validate these general predictions.

Advanced Applications of Silane, 2 Phenylethylidene Bis in Materials Science and Engineering

Precursors for Novel Hybrid Organic-Inorganic Materials

The bifunctional nature of Silane (B1218182), (2-phenylethylidene)bis-, possessing both organic (phenylethylidene) and inorganic (silane) moieties, makes it an ideal precursor for the synthesis of hybrid organic-inorganic materials. These materials synergistically combine the desirable properties of both organic polymers, such as flexibility and processability, with the inherent strengths of inorganic materials, including thermal stability and mechanical robustness.

Synthesis of Specialty Silicon-Based Polymers and Copolymers

Researchers are exploring the use of Silane, (2-phenylethylidene)bis- as a key monomer in the synthesis of specialty silicon-based polymers and copolymers. The presence of the phenylethylidene groups can introduce rigidity and aromatic character into the polymer backbone, leading to materials with enhanced thermal stability and specific optical or electronic properties. The reactivity of the silane functional groups allows for controlled polymerization through various mechanisms, including hydrosilylation and condensation reactions. This enables the precise tailoring of the polymer's molecular weight, architecture (linear, branched, or cross-linked), and, consequently, its macroscopic properties.

Role in Sol-Gel Processes for Advanced Ceramic and Coating Technologies

In the realm of sol-gel chemistry, Silane, (2-phenylethylidene)bis- serves as a valuable co-precursor. The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. By incorporating this organosilane into the initial sol mixture, typically with other silicon alkoxides like tetraethoxysilane (TEOS), it is possible to create hybrid gels. Upon drying and thermal treatment, these gels can be converted into advanced ceramics or deposited as thin films to form protective or functional coatings. The organic groups from the Silane, (2-phenylethylidene)bis- can modify the network structure of the resulting ceramic, potentially improving its toughness and reducing brittleness. In coatings, these organic functionalities can enhance adhesion to various substrates and provide a hydrophobic or oleophobic surface.

Contributions to Controlled Polymerization Chemistry

The reactivity of Silane, (2-phenylethylidene)bis- extends to its application in modifying and controlling polymerization processes, leading to the development of advanced polymeric materials with tailored properties.

Incorporation into Advanced Silicone Elastomers and Resins

Silane, (2-phenylethylidene)bis- can be incorporated into the formulation of silicone elastomers and resins to enhance their performance characteristics. In elastomers, the introduction of the bulky phenylethylidene groups can disrupt the regular packing of polymer chains, leading to a lower glass transition temperature and improved flexibility at low temperatures. Furthermore, these aromatic groups can increase the refractive index of the silicone, a desirable property for optical applications. In resins, the incorporation of this silane can improve thermal stability and mechanical strength, making them suitable for demanding applications in electronics and aerospace.

Function as a Chain Transfer Agent or Cross-Linking Component

The reactivity of the Si-H bonds, if present in derivatives of this silane, or the potential for the vinyl groups on the phenylethylidene moiety to participate in polymerization, allows Silane, (2-phenylethylidene)bis- to function in multiple capacities during polymerization. It can act as a chain transfer agent, regulating the molecular weight of the growing polymer chains. This control is crucial for achieving desired processing characteristics and final material properties. Alternatively, its bifunctional nature enables it to act as a cross-linking component, forming covalent bonds between polymer chains. This cross-linking process is fundamental to the creation of thermosetting resins and vulcanized elastomers, transforming a liquid or thermoplastic material into a rigid and durable network structure.

Future Directions and Emerging Research Avenues for Silane, 2 Phenylethylidene Bis

Exploration of Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For "Silane, (2-phenylethylidene)bis-", this translates to the development of green chemistry methodologies aimed at minimizing waste, reducing energy consumption, and utilizing renewable resources. Key research efforts in this area are focused on:

Atom-Efficient Reactions: Researchers are investigating catalytic routes that maximize the incorporation of all starting materials into the final product. This includes exploring hydrosilylation reactions that are catalyzed by earth-abundant metals, moving away from precious metal catalysts like platinum.

Renewable Feedstocks: Efforts are underway to derive the phenylethylidene precursors from bio-based sources. Lignin, a complex polymer found in plant cell walls, is a potential renewable source of aromatic compounds that could be transformed into the necessary building blocks for "Silane, (2-phenylethylidene)bis-".

Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern. Research is focused on developing solvent-free reaction conditions or employing greener alternatives such as supercritical fluids or ionic liquids for the synthesis of this silane (B1218182).

Potential in Advanced Catalyst Design and Enantioselective Synthesis

The rigid and well-defined three-dimensional structure of "Silane, (2-phenylethylidene)bis-" makes it an attractive scaffold for the design of novel catalysts. The phenyl groups can be functionalized with various catalytic moieties, and the stereochemistry at the silicon center can be controlled to create chiral environments. This opens up possibilities for its use in:

Asymmetric Catalysis: By introducing chiral ligands to the phenylethylidene groups, "Silane, (2-phenylethylidene)bis-" can be transformed into a chiral catalyst for enantioselective reactions. This is particularly valuable in the pharmaceutical industry, where the synthesis of single-enantiomer drugs is crucial.

Supported Catalysts: The silane can be tethered to solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. These supported catalysts are easily separable from the reaction mixture, allowing for catalyst recycling and continuous flow processes, which are key principles of green chemistry.

Multi-catalytic Systems: The two phenylethylidene arms of the molecule can be functionalized with different catalytic groups, enabling tandem or cascade reactions where multiple transformations occur in a single pot.

The development of "Silane, (2-phenylethylidene)bis-"-based catalysts holds the promise of more efficient, selective, and sustainable chemical transformations.

Integration into Stimuli-Responsive Materials and Smart Systems

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, heat, pH, or the presence of specific chemicals. The incorporation of "Silane, (2-phenylethylidene)bis-" into polymer backbones or as cross-linking agents can impart these smart functionalities.

Photo-responsive Materials: The phenylethylidene groups can be modified to include photo-isomerizable units, such as azobenzenes. This would allow the resulting material to change its shape or other properties upon exposure to light of a specific wavelength.

Chemosensors: By functionalizing the phenyl rings with specific recognition sites, materials containing "Silane, (2-phenylethylidene)bis-" could be designed to selectively bind to certain analytes. This binding event could trigger a detectable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor.

Self-Healing Polymers: The dynamic nature of certain bonds involving silicon could be exploited to create self-healing materials. If a material containing "Silane, (2-phenylethylidene)bis-" is damaged, the bonds could reform under specific conditions, restoring the material's integrity.

The integration of this versatile silane into smart systems is a rapidly growing area of research with potential applications in fields ranging from drug delivery to soft robotics.

Frontiers in Computational Design and High-Throughput Screening of Silane-Based Architectures

Computational chemistry and high-throughput screening are powerful tools for accelerating the discovery and optimization of new materials. These approaches are being increasingly applied to the design of novel silane-based architectures with tailored properties.

Molecular Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, structural, and reactive properties of "Silane, (2-phenylethylidene)bis-" and its derivatives. This allows researchers to screen a large number of potential candidates in silico before committing to laboratory synthesis.

Machine Learning: By training machine learning algorithms on existing experimental data, it is possible to develop models that can predict the properties of new silane compounds. This data-driven approach can significantly speed up the material discovery process.

Combinatorial Synthesis and High-Throughput Screening: These experimental techniques allow for the rapid synthesis and testing of large libraries of related compounds. By systematically varying the substituents on the "Silane, (2-phenylethylidene)bis-" scaffold, researchers can quickly identify candidates with the desired properties for a specific application.

The synergy between computational design and high-throughput experimentation is set to revolutionize the way new silane-based materials are developed, leading to the rapid discovery of innovative solutions for a wide range of technological challenges.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Silane, (2-phenylethylidene)bis-, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves hydrolysis and condensation of silane precursors. For example, bis-silanes like bis-(3-triethoxysilylpropyl) tetrasulfane (TESPT) are synthesized via controlled hydrolysis in ethanol/water mixtures under acidic conditions (pH ~4–5) using acetic acid as a catalyst. Reaction time, temperature, and stoichiometric ratios of silane precursors must be systematically varied to optimize yield .

- Characterization : Monitor reaction progress using FTIR to track Si-O-Si bond formation (peaks at 1000–1100 cm⁻¹) and NMR for structural confirmation .

Q. Which analytical techniques are critical for confirming the structural integrity of Silane, (2-phenylethylidene)bis-?

- Methodology :

- NMR spectroscopy : ¹H, ¹³C, and ²⁹Si NMR to resolve phenyl and silane environments. For example, ²⁹Si NMR can distinguish between hydrolyzed (T³, ~-65 ppm) and unhydrolyzed (T⁰, ~-45 ppm) siloxane species .

- Mass spectrometry (MS) : High-resolution MS (e.g., GCMS) to confirm molecular weight and fragmentation patterns .

- FTIR : Identify functional groups (e.g., Si-C at ~1250 cm⁻¹, phenyl C-H stretching at ~3000 cm⁻¹) .

Advanced Research Questions

Q. How does Silane, (2-phenylethylidene)bis- enhance corrosion resistance in metal coatings, and what mechanistic insights exist?

- Methodology :

- Electrochemical impedance spectroscopy (EIS) : Measure coating resistance and capacitance to assess barrier properties. Studies on bis-silane mixtures show impedance values >10⁶ Ω·cm² in NaCl solutions, indicating effective passivation .

- Salt spray testing : Expose coated metals (e.g., AA 2024-T3) to ASTM B117 conditions; silane films reduce pitting corrosion by forming dense Si-O-Metal bonds at the interface .

Q. How can researchers resolve contradictions in reported data on silane film thickness and uniformity?

- Methodology :

- Ellipsometry vs. AFM : Use ellipsometry for average thickness and atomic force microscopy (AFM) for localized topography. Discrepancies arise from substrate roughness or incomplete hydrolysis.

- Controlled hydrolysis : Adjust pH (4–6) and curing temperature (60–120°C) to balance hydrolysis rate and film stability. For example, low pH accelerates hydrolysis but risks premature condensation .

Q. What role does pH play in the hydrolysis of Silane, (2-phenylethylidene)bis-, and how does it affect final material properties?

- Methodology :

- pH titration : Track hydrolysis kinetics via conductivity measurements. Optimal pH (~4–5) balances protonation of silanol groups (Si-OH) and condensation rates.

- Film adhesion testing : Higher pH (>6) leads to rapid condensation, resulting in brittle films with poor adhesion. Lower pH (<3) may destabilize the sol-gel process .

Q. Can Silane, (2-phenylethylene)bis- be integrated into nanocomposites, and how is dispersion optimized?

- Methodology :

- Surface modification : Pre-treat nanoparticles (e.g., silica) with silane to improve compatibility. For example, rice husk-derived silica modified with TESPT shows reduced agglomeration in polymer matrices .

- Sonication : Use ultrasonic dispersion (20–40 kHz, 30–60 min) to achieve homogeneous distribution. Characterize via TEM and dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.